molecular formula C15H13Cl2NO B1622506 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide CAS No. 92435-83-1

2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide

Cat. No. B1622506
CAS RN: 92435-83-1
M. Wt: 294.2 g/mol
InChI Key: IQUCNXSZNHPPML-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide is a functional ingredient in the form of an emulsifier, thickener, and acidifier . It has a dry weight of about 350.2 g/mol, with a molecular weight of 369.1 g/mol . This compound is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Synthesis Analysis

2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a dry weight of about 350.2 g/mol, with a molecular weight of 369.1 g/mol . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .


Chemical Reactions Analysis

The chemical reactions of this compound are complex. The 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide); IR: 3117 (C–H str., phenyl nucleus), 1587 (C=C skeletal str., phenyl), 1671 (C=O str., CONH), 706 (C–Br str., C 6 H 5 Br), 832 (C–S–C str.), 1156 (C–N str., CONH), 1597 (N–H in plane bending, CONH), 1567 (N–O str., NO 2), 757 (C–Cl str., Ar–Cl); Mass: m/z 469 [M + +1]; CHN: C 17 H 12 BrClN 4 O 3 S: Theoretical: C, 43.65; H, 2.59; N, 11.98; Found: C, 42.35; H, 2.36; N, 11.67 .


Physical And Chemical Properties Analysis

This compound is a functional ingredient in the form of an emulsifier, thickener, and acidifier. It has a dry weight of about 350.2 g/mol, with a molecular weight of 369.1 g/mol . This product is hydrophilic and has low surface tension, which makes it suitable for use as an emulsifier in creaming applications .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. The research reveals complex metabolic pathways that lead to the formation of carcinogenic compounds, highlighting the toxicological implications and the necessity for safer agricultural practices and chemical handling (Coleman et al., 2000).

Supramolecular Assembly Analysis

A study on the crystal structures of N-(2-chlorophenyl) acetamide and related compounds using X-ray powder diffraction and Hirshfeld surface analysis. This research provides insights into the molecular interactions and three-dimensional architectures of these compounds, which could inform the design of new materials or pharmaceuticals (Hazra et al., 2014).

Antiviral and Antiapoptotic Effects

Another study synthesized a novel anilidoquinoline derivative of 2-chloro-N-(2-chlorophenyl)-acetamide, demonstrating significant antiviral and antiapoptotic effects against Japanese encephalitis. This highlights the compound's potential for developing new therapeutic agents for viral diseases (Ghosh et al., 2008).

Crystal Structure and Molecular Conformation

Research on the crystal structures and molecular conformations of N-(aryl)-2,2,2-trichloro-acetamides, including derivatives of 2-chloro-N-(2-chlorophenyl)acetamide, provides valuable information on their solid-state geometry. Such studies are crucial for understanding the physical properties and reactivity of these compounds, which may have implications in material science and pharmaceutical development (Gowda et al., 2007).

Antibacterial Activity and QSAR Studies

This research focuses on synthesizing and evaluating the antibacterial activity of various 2-chloro-N-(4-chlorophenyl)acetamide derivatives. The study also includes quantitative structure-activity relationship (QSAR) analyses to understand how structural variations influence antibacterial effectiveness, guiding the design of new antibiotics (Desai et al., 2008).

Safety and Hazards

When handling 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide, personal protective equipment should be used. Avoid dust formation, breathing vapors, mist, or gas, and ensure adequate ventilation. Evacuate personnel to safe areas and avoid breathing dust .

properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)-phenylmethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c16-10-14(19)18-15(11-4-2-1-3-5-11)12-6-8-13(17)9-7-12/h1-9,15H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUCNXSZNHPPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406931
Record name 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92435-83-1
Record name 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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